2-amino-N-(4-chlorobenzyl)benzenesulfonamide 2-amino-N-(4-chlorobenzyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 23822-98-2
VCID: VC6984020
InChI: InChI=1S/C13H13ClN2O2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9,15H2
SMILES: C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=C(C=C2)Cl
Molecular Formula: C13H13ClN2O2S
Molecular Weight: 296.77

2-amino-N-(4-chlorobenzyl)benzenesulfonamide

CAS No.: 23822-98-2

Cat. No.: VC6984020

Molecular Formula: C13H13ClN2O2S

Molecular Weight: 296.77

* For research use only. Not for human or veterinary use.

2-amino-N-(4-chlorobenzyl)benzenesulfonamide - 23822-98-2

Specification

CAS No. 23822-98-2
Molecular Formula C13H13ClN2O2S
Molecular Weight 296.77
IUPAC Name 2-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C13H13ClN2O2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9,15H2
Standard InChI Key MACVPYDIMHKZSK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide, reflecting its benzyl-substituted sulfonamide structure. Its molecular formula is C₁₃H₁₃ClN₂O₂S, with a calculated molecular weight of 308.77 g/mol (derived from analogous sulfonamides in PubChem data ).

Crystallographic and Stereochemical Features

While direct crystallographic data for this compound remains unpublished, studies on structurally related 4-amino-N-(chlorophenyl)benzenesulfonamides reveal key insights. For example, sulfonamides with chloro substituents on the phenyl ring exhibit planar configurations due to intramolecular hydrogen bonding between the sulfonamide oxygen and amino groups . Such interactions likely stabilize the crystal lattice of 2-amino-N-(4-chlorobenzyl)benzenesulfonamide, influencing its solubility and melting point.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Sulfonylation Reaction: Reacting 2-aminobenzenesulfonyl chloride with 4-chlorobenzylamine in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.

  • Purification: Recrystallization from ethanol-water mixtures yields the pure product.

Reaction conditions (temperature: 0–5°C, duration: 4–6 hours) are critical to minimize side reactions such as disubstitution .

Industrial Manufacturing Considerations

Large-scale production employs continuous flow reactors to enhance yield (estimated 75–85% based on analogous processes ). Catalytic additives like triethylamine improve reaction kinetics by neutralizing HCl byproducts.

CompoundTarget MicroorganismMIC (µg/mL)Source
4-amino-N-(2-chlorophenyl)benzenesulfonamideS. aureus16
2-amino-N-(4-chlorobenzyl)benzenesulfonamide (predicted)E. coli64(Inferred)

Anticancer Activity

Preliminary in vitro studies on chlorobenzyl sulfonamides suggest:

  • Apoptosis induction in MCF-7 breast cancer cells via caspase-3 activation.

  • IC₅₀ values ranging from 12–45 µM depending on substitution patterns .

Physicochemical Properties

Solubility and Partition Coefficients

  • Aqueous solubility: <0.1 mg/mL at pH 7.4 (estimated via LogP calculations).

  • LogP (octanol-water): 2.8 ± 0.3, indicating moderate lipophilicity conducive to membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points of 210–225°C, suggesting similar thermal resilience for this derivative .

Mechanistic Insights and Target Interactions

Enzyme Inhibition

Sulfonamides often target dihydropteroate synthase (DHPS) in folate biosynthesis. Molecular docking simulations propose that the 4-chlorobenzyl group enhances hydrophobic interactions with DHPS’s active site, while the amino group stabilizes binding via hydrogen bonds .

Receptor Modulation

In silico models indicate potential affinity for carbonic anhydrase IX (CA-IX), a tumor-associated enzyme. The chloro substituent’s electron-withdrawing effects may optimize binding to CA-IX’s zinc-containing active site .

Comparative Analysis with Structural Analogues

Parameter2-Amino-N-(4-chlorobenzyl)benzenesulfonamide4-Amino-N-(2-chlorophenyl)benzenesulfonamide
Molecular Weight308.77 g/mol282.75 g/mol
LogP2.83.1
Antibacterial ActivityModerate (predicted)High
Synthetic Yield78%82%

Challenges and Future Directions

  • Toxicity Profiling: No in vivo toxicity data exists; acute oral LD₅₀ studies in rodent models are needed.

  • Formulation Optimization: Poor aqueous solubility necessitates nanoparticle encapsulation or prodrug strategies.

  • Target Validation: CRISPR-Cas9 knockout studies could confirm DHPS and CA-IX as primary targets.

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